

Propyl Nitroacetate: A Comparative NMR Spectroscopic Analysis

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Compound of Interest

Compound Name: *Propyl nitroacetate*

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This guide provides a detailed comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **propyl nitroacetate** against the well-documented propyl acetate. Due to the limited availability of experimental NMR data for **propyl nitroacetate** in peer-reviewed literature, this guide presents a predicted spectroscopic profile based on established NMR principles and empirical data for analogous compounds. This comparative analysis will aid researchers in the identification and characterization of **propyl nitroacetate** and similar nitro-functionalized esters.

Predicted vs. Experimental NMR Data

The introduction of a strongly electron-withdrawing nitro group (NO_2) at the α -position of the acetate moiety is expected to significantly influence the chemical shifts of nearby protons and carbons. The following tables compare the experimental NMR data for propyl acetate with the predicted data for **propyl nitroacetate**.

^1H NMR Data Comparison

Table 1: ^1H NMR Spectral Data of Propyl Acetate (Experimental) vs. **Propyl Nitroacetate** (Predicted)

Assignment	Propyl Acetate (CDCl ₃)	Propyl Nitroacetate (Predicted, CDCl ₃)
Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₂ - (nitro-adjacent)	N/A	N/A
-O-CH ₂ -	4.04	t
-CH ₂ - (middle)	1.66	sextet
-CH ₃ (terminal)	0.93	t
-C(=O)-CH ₃	2.04	s

Note: Predicted chemical shifts for **propyl nitroacetate** are estimated based on the deshielding effect of the α-nitro group.

¹³C NMR Data Comparison

Table 2: ¹³C NMR Spectral Data of Propyl Acetate (Experimental) vs. **Propyl Nitroacetate** (Predicted)

Assignment	Propyl Acetate (CDCl ₃)	Propyl Nitroacetate (Predicted, CDCl ₃)
Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)	
-C(O)O-	171.1	~165 - 168
-CH ₂ - (nitro-adjacent)	N/A	~75 - 85
-O-CH ₂ -	66.5	~68 - 70
-CH ₂ - (middle)	21.9	~20 - 22
-CH ₃ (terminal)	10.4	~10 - 12
-C(=O)-CH ₃	20.9	N/A

Note: Predicted chemical shifts for **propyl nitroacetate** are estimated based on the electronic effects of the α-nitro group.

Structural and NMR Correlation of Propyl Nitroacetate

The following diagram illustrates the structure of **propyl nitroacetate** and the predicted proton and carbon environments that give rise to the distinct signals in the NMR spectra.

Caption: Structure of **propyl nitroacetate** with predicted ^1H and ^{13}C NMR assignments.

Experimental Protocols

Synthesis of Propyl Nitroacetate

Propyl nitroacetate can be synthesized via the esterification of nitroacetic acid with propanol. A common method involves the reaction of the dipotassium salt of nitroacetic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid.^[1]

Materials:

- Dipotassium salt of nitroacetic acid
- n-Propanol
- Concentrated sulfuric acid
- Anhydrous sodium sulfate
- Benzene (or a suitable alternative solvent for extraction)
- Deionized water

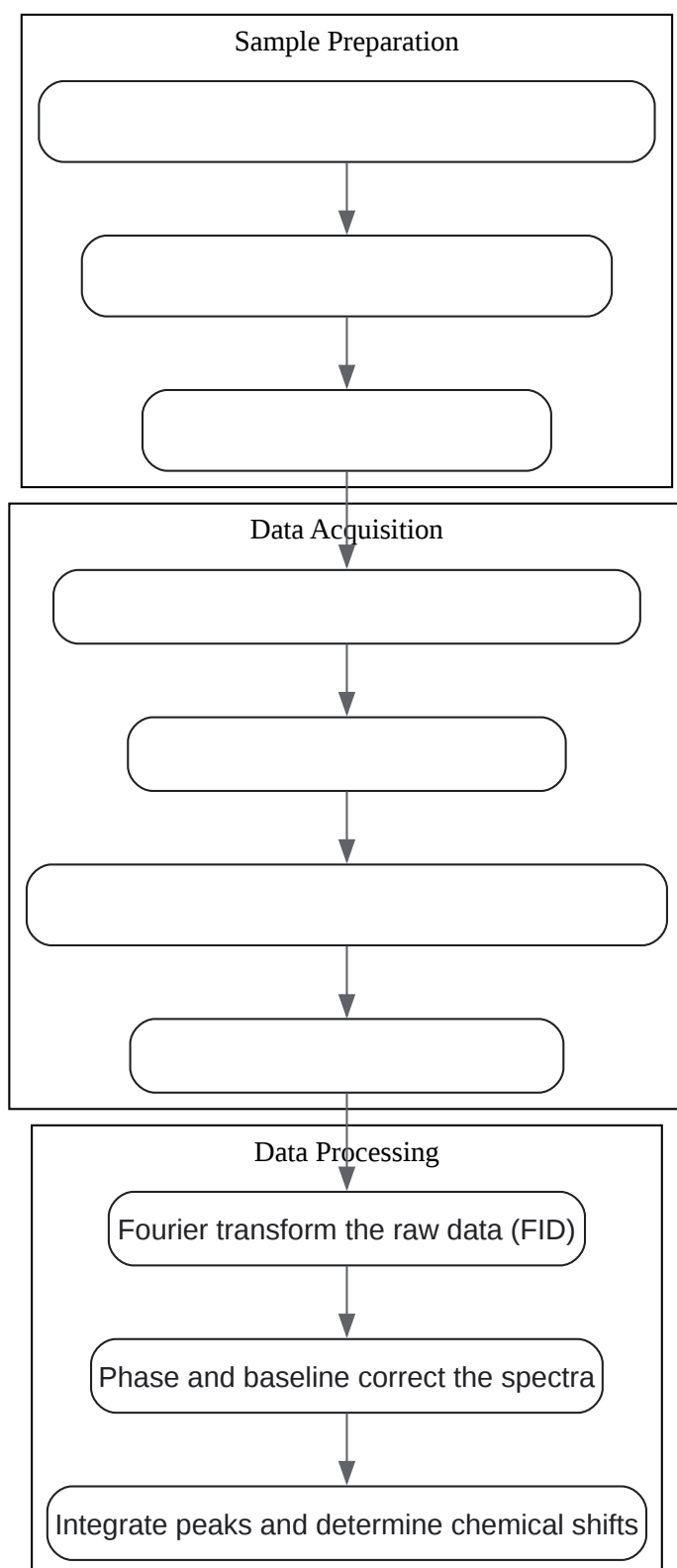
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the finely powdered dipotassium salt of nitroacetic acid in an excess of n-propanol.
- Cool the mixture to approximately -15°C using an appropriate cooling bath.

- Slowly add concentrated sulfuric acid dropwise to the stirred suspension, maintaining the temperature below -10°C .
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
- Filter the reaction mixture to remove the precipitated potassium sulfate.
- Concentrate the filtrate under reduced pressure to remove excess propanol.
- Dissolve the resulting residue in a suitable organic solvent, such as benzene or ethyl acetate, and wash with water to remove any remaining acid and salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **propyl nitroacetate**.
- Purify the crude product by vacuum distillation.

NMR Sample Preparation and Data Acquisition

The following workflow outlines the general procedure for preparing an NMR sample and acquiring ^1H and ^{13}C NMR spectra.



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Caption: General workflow for NMR sample preparation and data acquisition.

Standard ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans (NS): 16 to 64 (signal dependent)
- Relaxation Delay (D1): 1-5 seconds
- Acquisition Time (AQ): 2-4 seconds
- Spectral Width (SW): 10-16 ppm

Standard ^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans (NS): 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay (D1): 2-5 seconds
- Acquisition Time (AQ): 1-2 seconds
- Spectral Width (SW): 0-220 ppm

This guide provides a foundational understanding of the expected NMR characteristics of **propyl nitroacetate**, offering a valuable resource for researchers working with this and related compounds. The provided protocols offer a starting point for synthesis and experimental verification of the predicted spectral data.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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